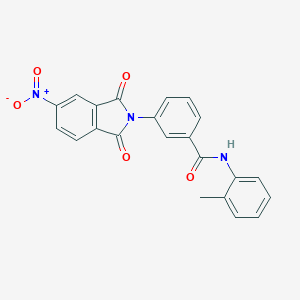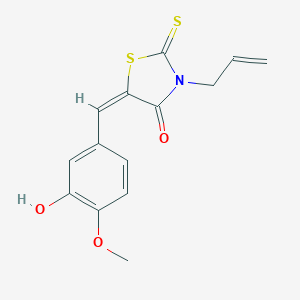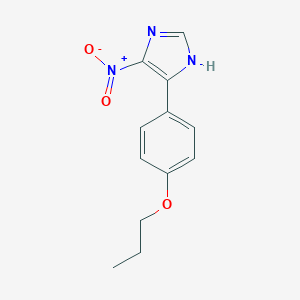
N-(2-METHYLPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-METHYLPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including a nitro group, a dioxo group, and an isoindole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Amidation: Formation of the benzamide linkage.
Cyclization: Formation of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-METHYLPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a pharmacological agent for its potential therapeutic effects.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-METHYLPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-METHYLPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: can be compared with other benzamide derivatives that have similar structures but different functional groups.
Uniqueness
- The presence of the nitro group and the isoindole moiety may confer unique chemical and biological properties to this compound, distinguishing it from other benzamides.
Propiedades
Fórmula molecular |
C22H15N3O5 |
|---|---|
Peso molecular |
401.4g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-3-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-5-2-3-8-19(13)23-20(26)14-6-4-7-15(11-14)24-21(27)17-10-9-16(25(29)30)12-18(17)22(24)28/h2-12H,1H3,(H,23,26) |
Clave InChI |
BVEYOAAXDNQFMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-nitrophenyl}-1-phenyl-2-propen-1-one O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B400137.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B400139.png)

![5,5'-Bis[3-(6-isobutoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]](/img/structure/B400142.png)

![7-[(3-Chloro-2-methylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B400144.png)


![N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B400151.png)

![4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B400154.png)
![11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B400155.png)
![N,N-DIETHYL-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE](/img/structure/B400159.png)
